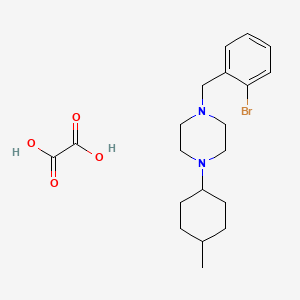![molecular formula C21H28N4O2 B4988911 N-butyl-N-methyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine](/img/structure/B4988911.png)
N-butyl-N-methyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-butyl-N-methyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine, also known as BMS-986020, is a small molecule inhibitor that targets the protein called nerve growth factor receptor (NGFR). NGFR is a transmembrane protein that is expressed on the surface of various cells, including neurons, immune cells, and cancer cells. NGFR plays a crucial role in the regulation of cell survival, differentiation, and growth. BMS-986020 has shown promising results in preclinical studies as a potential therapeutic agent for various diseases, including chronic pain, cancer, and autoimmune disorders.
作用機序
N-butyl-N-methyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine is a selective and potent inhibitor of NGFR, which belongs to the tumor necrosis factor receptor (TNFR) superfamily. NGFR is a type I transmembrane protein that consists of an extracellular domain, a transmembrane domain, and an intracellular domain. The extracellular domain binds to the ligand called nerve growth factor (NGF), which triggers the activation of the intracellular domain and downstream signaling pathways. N-butyl-N-methyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine binds to the extracellular domain of NGFR and prevents the binding of NGF, thereby inhibiting the activation of downstream signaling pathways. This leads to the inhibition of cell survival, differentiation, and growth, which is beneficial in various disease conditions.
Biochemical and Physiological Effects
N-butyl-N-methyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine has been shown to have several biochemical and physiological effects in preclinical studies. In animal models of chronic pain, N-butyl-N-methyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine has been shown to reduce pain sensitivity, as measured by various behavioral assays. N-butyl-N-methyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine has also been shown to reduce inflammation and tissue damage in animal models of arthritis and colitis. In cancer models, N-butyl-N-methyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine has been shown to inhibit tumor growth and metastasis, as well as induce apoptosis in cancer cells. Additionally, N-butyl-N-methyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine has been shown to modulate immune cell function and reduce autoimmune responses in animal models of autoimmune disorders.
実験室実験の利点と制限
N-butyl-N-methyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine has several advantages and limitations for lab experiments. One of the major advantages is its selectivity and potency for NGFR, which allows for specific inhibition of NGFR-mediated signaling pathways. N-butyl-N-methyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine is also well-tolerated in animal models and has a favorable pharmacokinetic profile, which allows for easy dosing and administration. However, one of the limitations is the lack of clinical data, which makes it difficult to extrapolate the preclinical findings to human disease conditions. Additionally, the mechanism of action of N-butyl-N-methyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine is complex and involves multiple downstream signaling pathways, which makes it challenging to elucidate the precise molecular mechanisms of its effects.
将来の方向性
There are several future directions for the research on N-butyl-N-methyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine. One of the major areas of focus is the clinical development of N-butyl-N-methyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine for various disease indications. Clinical trials are currently underway for the treatment of chronic pain and cancer, and the results of these trials will provide valuable insights into the safety and efficacy of N-butyl-N-methyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine in humans. Additionally, further research is needed to elucidate the precise molecular mechanisms of N-butyl-N-methyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine's effects and to identify potential biomarkers for patient selection and monitoring. Finally, there is a need for the development of more potent and selective NGFR inhibitors, which can overcome the limitations of N-butyl-N-methyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine and provide new therapeutic options for various disease conditions.
合成法
The synthesis of N-butyl-N-methyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine involves several steps, including the preparation of key intermediates, coupling reactions, and purification steps. The synthesis starts with the preparation of 2-pyridinecarboxylic acid, which is then converted to the corresponding amide intermediate. The amide intermediate is then coupled with the piperidine derivative to form the key intermediate. The final step involves the reaction of the key intermediate with the pyridine derivative to yield N-butyl-N-methyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine. The overall yield of N-butyl-N-methyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine is around 20%, and the purity is greater than 98%.
科学的研究の応用
N-butyl-N-methyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine has been extensively studied in preclinical models for its potential therapeutic applications. One of the major areas of research is chronic pain, where NGFR plays a crucial role in the development and maintenance of pain. N-butyl-N-methyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine has shown efficacy in various animal models of chronic pain, including neuropathic pain, osteoarthritis pain, and inflammatory pain. N-butyl-N-methyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine has also shown potential in the treatment of cancer, where NGFR is overexpressed in various types of cancer cells. N-butyl-N-methyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, N-butyl-N-methyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine has shown potential in the treatment of autoimmune disorders, where NGFR is implicated in the activation of immune cells.
特性
IUPAC Name |
[6-[butyl(methyl)amino]pyridin-3-yl]-(4-pyridin-3-yloxypiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2/c1-3-4-12-24(2)20-8-7-17(15-23-20)21(26)25-13-9-18(10-14-25)27-19-6-5-11-22-16-19/h5-8,11,15-16,18H,3-4,9-10,12-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYCMCISHJXHKAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C1=NC=C(C=C1)C(=O)N2CCC(CC2)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-N-methyl-5-{[4-(3-pyridinyloxy)-1-piperidinyl]carbonyl}-2-pyridinamine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-{[4-(2-hydroxyethyl)-1-piperazinyl]methyl}phenol](/img/structure/B4988832.png)
![1-[2-(2,6,6-trimethyl-1-cyclohexen-1-yl)ethyl]-3-piperidinecarboxamide](/img/structure/B4988835.png)

![1-[(3,4-dimethoxybenzyl)oxy]-3-(4-methyl-1-piperazinyl)-2-propanol dihydrochloride](/img/structure/B4988841.png)
![10-benzyl-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole hydrochloride](/img/structure/B4988850.png)


![2-[5-(4-chlorobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B4988868.png)
![1,1'-(methylenedi-4,1-phenylene)bis[3-(phenylthio)-2,5-pyrrolidinedione]](/img/structure/B4988873.png)
![{4-[(1H-benzimidazol-2-ylthio)methyl]phenyl}(phenyl)methanone](/img/structure/B4988877.png)
![3-[5-(2,5-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]-N-(3,3,5,5-tetramethylcyclohexyl)propanamide](/img/structure/B4988904.png)
![2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-nitrophenyl)amino]acrylonitrile](/img/structure/B4988921.png)
![N-(2-fluorophenyl)-2-[5-(4-fluorophenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B4988923.png)
![2-methyl-5-[4-(3-thienylmethyl)-1-piperazinyl]-3(2H)-pyridazinone](/img/structure/B4988933.png)